molecular formula C10H17BO3 B1393566 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1046812-02-5

2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1393566
CAS No.: 1046812-02-5
M. Wt: 196.05 g/mol
InChI Key: QLKFMGAHJYGUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a dihydrofuran group, which is a heterocyclic compound consisting of a furan ring where two of the carbon atoms are replaced by hydrogen atoms . It also contains a dioxaborolane group, which is a type of organoborane. Organoboranes are compounds of boron and carbon that are used in organic synthesis .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane was prepared via a reaction in tetrahydrofuran under a nitrogen atmosphere, demonstrating the synthesis capability of related dioxaborolane compounds in organic chemistry (Li & Wang, 2016).
  • Another study focused on the synthesis and molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, showcasing the versatility of these compounds in generating complex molecular structures (Coombs et al., 2006).

Characterization and Analysis Techniques

  • The compounds 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were synthesized and characterized using spectroscopy and X-ray diffraction. This illustrates the utility of these compounds in spectroscopic studies and crystallography (Wu et al., 2021).

Potential Applications in Organic Chemistry

  • A study on the reduction of ketones with pinacolborane (a related compound) catalyzed by sodium tert-butoxide highlights the potential use of similar dioxaborolane derivatives in organic synthesis and catalysis (Query et al., 2011).
  • The synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives using 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes demonstrates their use in the development of inhibitors for serine proteases, indicating a potential role in medicinal chemistry (Spencer et al., 2002).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Organoboranes can be toxic and are typically handled with care to avoid exposure .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has interesting reactivity, it might be studied as a synthetic reagent. If it has biological activity, it could be studied as a potential drug .

Properties

IUPAC Name

2-(2,3-dihydrofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h6H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKFMGAHJYGUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675339
Record name 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046812-02-5
Record name 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.